molecular formula C20H24N2O3 B2446151 N-(naphthalen-1-ylmethyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide CAS No. 1421474-44-3

N-(naphthalen-1-ylmethyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide

Cat. No.: B2446151
CAS No.: 1421474-44-3
M. Wt: 340.423
InChI Key: HQPQDNDUYPPMCY-UHFFFAOYSA-N
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Description

N-(naphthalen-1-ylmethyl)-1,9-dioxa-4-azaspiro[55]undecane-4-carboxamide is a complex organic compound featuring a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(naphthalen-1-ylmethyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of naphthalen-1-ylmethylamine with a spirocyclic lactone under controlled conditions to form the desired spirocyclic amide. The reaction conditions often require the use of solvents like methanol or dichloromethane and catalysts such as methanesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(naphthalen-1-ylmethyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(naphthalen-1-ylmethyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(naphthalen-1-ylmethyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(naphthalen-1-ylmethyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide is unique due to its specific spirocyclic structure and the presence of both naphthalene and spirocyclic moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(naphthalen-1-ylmethyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c23-19(22-10-13-25-20(15-22)8-11-24-12-9-20)21-14-17-6-3-5-16-4-1-2-7-18(16)17/h1-7H,8-15H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQPQDNDUYPPMCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CN(CCO2)C(=O)NCC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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